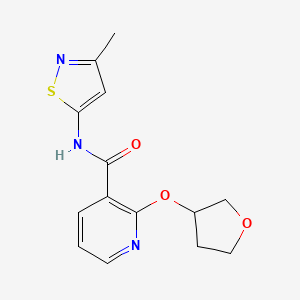

N-(3-methyl-1,2-thiazol-5-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide

Descripción

Propiedades

IUPAC Name |

N-(3-methyl-1,2-thiazol-5-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S/c1-9-7-12(21-17-9)16-13(18)11-3-2-5-15-14(11)20-10-4-6-19-8-10/h2-3,5,7,10H,4,6,8H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEMSVGVWJDAYDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)NC(=O)C2=C(N=CC=C2)OC3CCOC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-1,2-thiazol-5-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

Formation of the thiazole ring: This can be achieved by reacting a suitable precursor with sulfur and a halogenating agent.

Formation of the pyridine ring: This can be synthesized through a condensation reaction involving a suitable aldehyde and ammonia or an amine.

Formation of the oxolane ring: This can be synthesized by cyclization of a suitable diol or halohydrin.

Coupling reactions: The thiazole, pyridine, and oxolane rings can be coupled together using appropriate coupling agents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

N-(3-methyl-1,2-thiazol-5-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thioethers or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions on the thiazole and pyridine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Common reagents include halogens, alkyl halides, and organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the pyridine ring can yield piperidine derivatives.

Aplicaciones Científicas De Investigación

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a potential ligand for studying protein-ligand interactions.

Medicine: As a potential drug candidate for the treatment of various diseases.

Industry: As a precursor for the synthesis of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of N-(3-methyl-1,2-thiazol-5-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparación Con Compuestos Similares

Structural and Functional Analogues

Compound 1 : 3-(5-Cyclopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine (Compound 11 in )

- Structure : Contains a 1,2,4-thiadiazole ring bridging two pyridine moieties, one substituted with cyclopropoxy and the other with 3-methylpyridine.

- Target : Macrofilaricidal agent (antiparasitic activity against filarial worms).

- Key Features: Thiadiazole ring enhances metabolic stability.

Compound 2 : 2-Methyl-6-(phenylethynyl)pyridine (MPEP, )

- Structure : Pyridine core with a phenylethynyl substituent at position 6 and a methyl group at position 2.

- Target : Metabotropic glutamate receptor 5 (mGlu5) antagonist.

- Key Features :

- Phenylethynyl group critical for mGlu5 binding affinity.

- Methyl group at position 2 enhances selectivity over other glutamate receptors.

- Activity : Demonstrated anxiolytic effects in rodent models (e.g., elevated plus maze, social exploration tests) at low doses (0.1–10 mg/kg).

Compound 3 : N-(3-methyl-1,2-thiazol-5-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide (Target Compound)

- Structure : Combines pyridine, thiazole, and oxolane moieties.

- Oxolane ether may enhance solubility compared to cyclopropoxy or phenylethynyl substituents.

- Predicted Activity : Structural similarity to Compound 11 implies possible antiparasitic applications, while the oxolane group (vs. MPEP’s phenylethynyl) may reduce CNS penetration, limiting neurological effects.

Comparative Data Table

Key Structural and Functional Differences

Heterocyclic Rings: Compound 11 uses a thiadiazole ring, which is electron-deficient and may enhance stability under physiological conditions.

Substituent Effects :

- MPEP’s phenylethynyl group is critical for mGlu5 antagonism but limits solubility. The target compound’s oxolane group may improve aqueous solubility, favoring peripheral over CNS targets.

Biological Implications: Compound 11’s antiparasitic activity aligns with pyridine-thiadiazole hybrids’ known efficacy against tropical diseases. The target compound’s thiazole-oxolane combination is structurally unique, warranting further studies to elucidate its mechanism.

Actividad Biológica

N-(3-methyl-1,2-thiazol-5-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including anti-fibrotic, anti-cancer, and enzyme inhibitory activities.

Chemical Structure and Properties

The compound can be described by its molecular formula and structural features. It contains a thiazole ring, a pyridine core, and an oxolane moiety, which contribute to its pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄N₂O₂S |

| Molecular Weight | 250.33 g/mol |

| IUPAC Name | N-(3-methyl-1,2-thiazol-5-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide |

Anti-Fibrotic Activity

Recent studies have demonstrated that compounds similar to N-(3-methyl-1,2-thiazol-5-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide exhibit significant anti-fibrotic effects. For instance, derivatives containing pyrimidine structures have shown the ability to inhibit collagen synthesis in hepatic stellate cells (HSCs), which are pivotal in fibrosis development.

Key Findings:

- IC50 Values: Compounds with similar structures exhibited IC50 values ranging from 45.69 μM to 45.81 μM against collagen synthesis in vitro .

- Mechanism of Action: These compounds inhibit the expression of collagen type I alpha 1 (COL1A1) protein, thereby reducing fibrotic development .

Anti-Cancer Activity

The anti-cancer potential of this compound has also been explored through its inhibitory effects on various cancer cell lines. The targeting of fibroblast growth factor receptors (FGFRs) has been a focus due to their role in tumor proliferation and metastasis.

Case Study:

In a study involving derivatives of pyrrolo[2,3-b]pyridine, compounds demonstrated potent FGFR inhibitory activity with IC50 values as low as 7 nM for FGFR1. These compounds inhibited the proliferation of breast cancer cells and induced apoptosis .

Enzyme Inhibition

The compound's structural features suggest potential enzyme inhibitory activities. Similar compounds have been reported to inhibit enzymes involved in metabolic pathways, which may lead to therapeutic applications in various diseases.

Examples of Enzyme Inhibition:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.